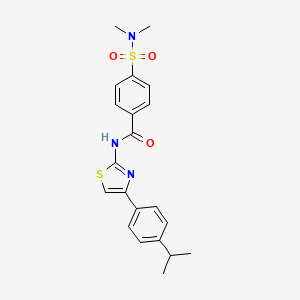
4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as DMTB, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in various research applications.
Scientific Research Applications
Synthesis and Activity Studies
- Researchers synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and others. These compounds demonstrated anti-inflammatory activity across certain concentration ranges. The study also reported on their structural analysis using spectroscopy and X-ray diffraction (Lynch et al., 2006).
Positron Emission Tomography (PET) Imaging
- Novel 4-substituted benzamides were synthesized for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. These included a compound with high binding affinity to mGlu1, which showed high specific binding in the cerebellum and thalamus during PET studies in monkeys (Fujinaga et al., 2012).
Anticancer Evaluation
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines. Several derivatives showed higher anticancer activities than the reference drug (Ravinaik et al., 2021).
Antimicrobial Activity
- Some thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, were synthesized and confirmed for their antimicrobial activity against various bacterial and fungal species (Chawla, 2016).
Molecular Docking and Drug Design
- The molecular docking and Density Functional Theory (DFT) calculations were performed on novel benzenesulfonamide derivatives. Some of these compounds exhibited excellent in vitro antitumor activity and were further evaluated for potential interactions with biological targets (Fahim & Shalaby, 2019).
Adjuvant Activity in Immune Responses
- Small molecule calcium channel activators, based on aminothiazole scaffolds, were identified to potentiate adjuvant activity in immune responses. These molecules were found to enhance antigen-specific antibody responses when used as co-adjuvants (Saito et al., 2022).
Green Chemistry Synthesis
- N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using a green chemistry approach, highlighting the importance of environmentally friendly synthesis methods (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14(2)15-5-7-16(8-6-15)19-13-28-21(22-19)23-20(25)17-9-11-18(12-10-17)29(26,27)24(3)4/h5-14H,1-4H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPOIHIHZNASFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
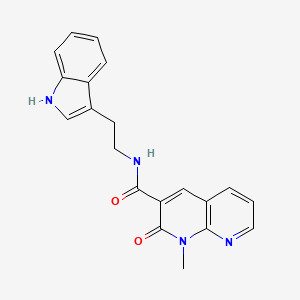

![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
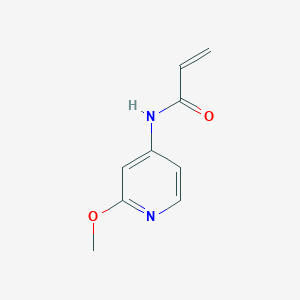
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)

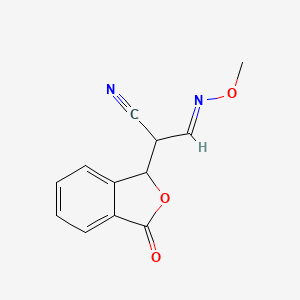

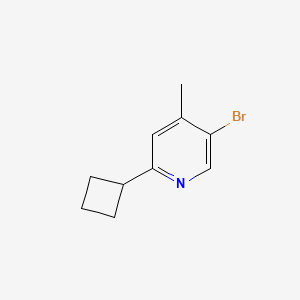
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)
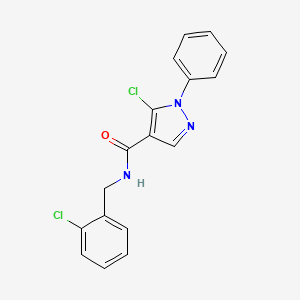
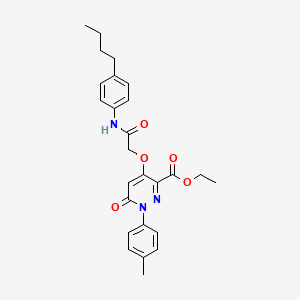
![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)